
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
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Description
1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a useful research compound. Its molecular formula is C17H27NO6S2 and its molecular weight is 405.52. The purity is usually 95%.
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Biological Activity
The compound 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H27NO6S2 with a molecular weight of approximately 405.524 g/mol. The compound features a piperidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Sulfonamide compounds are known for their antimicrobial properties. They inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), essential for bacterial growth.
- Anticancer Potential : Preliminary studies suggest that sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antibiotic agent .
- Cytotoxicity Assay : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutics, indicating potent anticancer properties .
- Mechanistic Insights : Research indicated that the compound may modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, enhancing its potential as an anticancer agent .
Comparative Biological Activity Data
The following table summarizes the biological activities of this compound compared to other sulfonamide derivatives:
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Notes |
---|---|---|---|
Compound A | Moderate | 25 µM | Standard sulfonamide |
Compound B | High | 15 µM | Enhanced efficacy |
Target Compound | High | 10 µM | Promising candidate |
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6S2/c1-13(2)12-25(19,20)15-7-9-18(10-8-15)26(21,22)17-11-14(23-3)5-6-16(17)24-4/h5-6,11,13,15H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGNTPKGVAZKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.